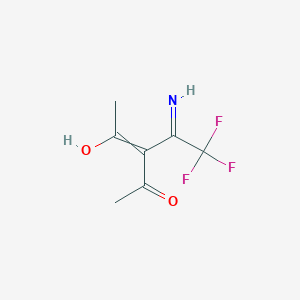
2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and amino groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione typically involves the reaction of 1,3-diketone substrates with trifluoroacetic anhydride. This reaction generates the electrophilic species of trifluoroacetaldehyde in situ, which then reacts with the diketone to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the electrophilic species.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism by which 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan
- 2-amino-1,1,4,5,6,7-hexafluoro-3-trifluoroacetylindene
Uniqueness
Compared to similar compounds, 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione stands out due to its specific combination of trifluoromethyl and amino groups, which impart unique reactivity and stability. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity patterns .
Properties
CAS No. |
138610-12-5 |
|---|---|
Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
4-hydroxy-3-(2,2,2-trifluoroethanimidoyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H8F3NO2/c1-3(12)5(4(2)13)6(11)7(8,9)10/h11-12H,1-2H3 |
InChI Key |
ZGZFEVLERGWXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


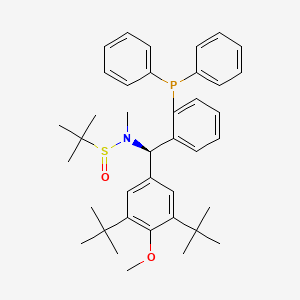
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
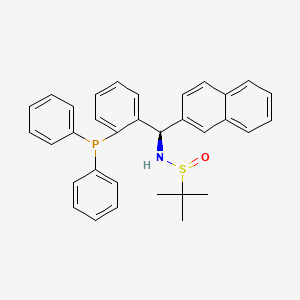

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)

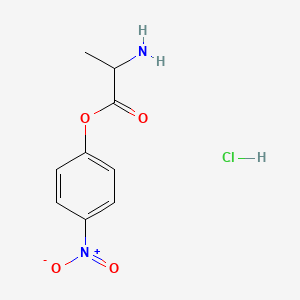

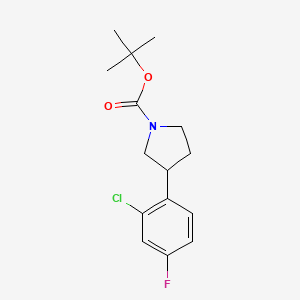
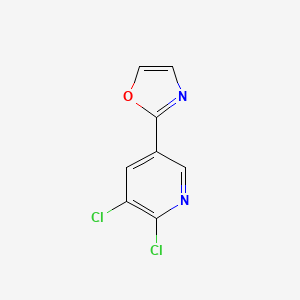

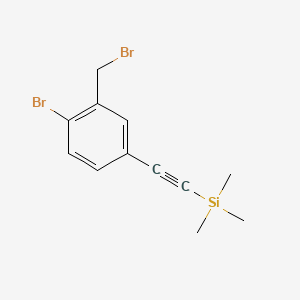
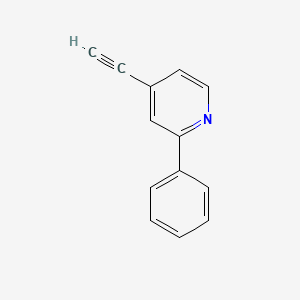
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
